Cas no 69488-84-2 (3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid)

3-(3-Methoxy-1,2-oxazol-5-yl)butanoic acid is a versatile heterocyclic compound featuring a methoxy-substituted oxazole ring linked to a butanoic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The oxazole core contributes to its potential as a scaffold for bioactive molecules, while the carboxylic acid group enhances its utility in further functionalization. Its balanced lipophilicity and polarity improve solubility in organic and aqueous media, facilitating diverse synthetic applications. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined structure and purity make it suitable for precision research in medicinal chemistry and material science.
3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid structure
69488-84-2 structure
Product Name:3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid
CAS No:69488-84-2
MF:C8H11NO4
MW:185.177242517471
CID:6032722
PubChem ID:82602081
Update Time:2025-11-01

3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid
    • EN300-1869325
    • 69488-84-2
    • Inchi: 1S/C8H11NO4/c1-5(3-8(10)11)6-4-7(12-2)9-13-6/h4-5H,3H2,1-2H3,(H,10,11)
    • InChI Key: ZCAGXIDFRCHYNC-UHFFFAOYSA-N
    • SMILES: O1C(=CC(=N1)OC)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 185.06880783g/mol
  • Monoisotopic Mass: 185.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 72.6Ų

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Additional information on 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid

Introduction to 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid (CAS No. 69488-84-2) in Modern Chemical and Pharmaceutical Research

3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 69488-84-2, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound belongs to the oxazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of a 3-methoxy-1,2-oxazol moiety in its molecular structure imparts unique chemical properties that make it a valuable scaffold for designing novel therapeutic agents.

The butanoic acid component of the molecule contributes to its potential role as an intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules. The combination of these structural features has positioned 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid as a compound of interest for researchers exploring new pharmacophores. Its potential applications span across various domains, including drug discovery, agrochemicals, and material science, where its structural motifs can be leveraged to develop innovative solutions.

In recent years, the pharmaceutical industry has seen a surge in the exploration of oxazole derivatives due to their demonstrated efficacy in modulating biological pathways. The 3-methoxy-1,2-oxazol ring system is particularly noteworthy for its ability to engage with biological targets such as enzymes and receptors, often leading to desirable pharmacological effects. For instance, studies have highlighted the role of oxazole derivatives in inhibiting certain kinases and other enzymes involved in inflammatory responses and cancer progression. The incorporation of this motif into 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid suggests that it may possess similar bioactivities, making it a promising candidate for further investigation.

One of the most compelling aspects of 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid is its potential as a building block for more complex molecules. The carboxylic acid group at one end of the molecule allows for further functionalization via esterification, amidation, or other chemical transformations. This flexibility is crucial in drug development pipelines, where precise control over molecular structure is essential for achieving optimal pharmacokinetic and pharmacodynamic properties. Researchers have utilized similar strategies in the past to generate libraries of compounds for high-throughput screening (HTS), aiming to identify lead candidates with desired therapeutic profiles.

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)butanoic acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps often include the formation of the oxazole ring followed by its coupling with butanoic acid derivatives. Advances in synthetic methodologies have enabled more efficient routes to these complex structures, reducing both time and cost associated with their preparation. For example, transition-metal-catalyzed cross-coupling reactions have been employed to streamline certain synthetic steps while maintaining high selectivity.

Recent research has also explored the computational modeling of 3-(3-methoxy-1,2-oxazol)butanoic acid to predict its interactions with biological targets. Molecular docking studies have been instrumental in understanding how this compound might bind to specific proteins or enzymes, providing insights into its potential mechanisms of action. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds rapidly and identify those most likely to exhibit desired biological activities.

The potential applications of 3-(3-methoxy-1,2-oxyzol)butanoic acid extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. In agrochemical research, oxazole derivatives have been investigated for their herbicidal and fungicidal properties. The structural features present in this compound may contribute to its efficacy against various plant pathogens or pests when incorporated into formulations designed for agricultural use.

In conclusion, 69488 - 84 - 2 represents a compound with significant promise for future research and development efforts across multiple industries. Its unique structural features make it an attractive candidate for designing novel therapeutic agents while also serving as a versatile building block in synthetic chemistry. As our understanding of biological systems continues to evolve, 69488 - 84 - 2 is poised to play an important role in addressing some of today's most pressing scientific challenges.

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